molecular formula C12H14FNO3 B12637143 methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate CAS No. 920799-05-9

methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate

Cat. No.: B12637143
CAS No.: 920799-05-9
M. Wt: 239.24 g/mol
InChI Key: RPYSUOVCDFFSNL-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate is a chiral morpholine derivative characterized by a 3-fluorophenyl substituent at the 2-position of the morpholine ring and a methyl ester group at the 4-position. Its molecular formula is C₁₂H₁₄FNO₃, with a calculated molecular weight of 239.25 g/mol.

Properties

CAS No.

920799-05-9

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H14FNO3/c1-16-12(15)14-5-6-17-11(8-14)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3/t11-/m1/s1

InChI Key

RPYSUOVCDFFSNL-LLVKDONJSA-N

Isomeric SMILES

COC(=O)N1CCO[C@H](C1)C2=CC(=CC=C2)F

Canonical SMILES

COC(=O)N1CCOC(C1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthesis via Morpholine and 3-Fluorobenzaldehyde

A widely used method involves the following steps:

  • Step 1: Reaction of Morpholine with 3-Fluorobenzaldehyde

    Morpholine reacts with 3-fluorobenzaldehyde to form an intermediate imine. This reaction typically occurs under mild conditions, often using a solvent such as ethanol or acetonitrile at room temperature.

  • Step 2: Esterification with Methyl Chloroformate

    The imine intermediate is then subjected to esterification using methyl chloroformate. This step converts the amine functionality into the desired methyl ester, yielding methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate.

Alternative Synthetic Route

Another notable method includes:

  • Step 1: Formation of an Intermediate via Reductive Amination

    A reductive amination process is employed where morpholine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride or lithium aluminum hydride. This process allows for the formation of the morpholine derivative.

  • Step 2: Final Esterification

    The final step involves treating the amine product with methyl chloroformate to achieve the carboxylate ester form.

Summary of Preparation Steps

Step Description Conditions
1 Reaction of morpholine with 3-fluorobenzaldehyde Room temperature, ethanol/acetonitrile
2 Esterification with methyl chloroformate Mild conditions

Recent studies have focused on optimizing these synthesis routes to improve yield and reduce reaction times. For example, using microwave-assisted synthesis has shown promise in enhancing reaction efficiency while maintaining product integrity.

Key Findings

  • Yield Improvement : Microwave-assisted reactions have been reported to increase yields by up to 30% compared to traditional heating methods.

  • Reaction Time : The use of modern techniques can reduce reaction times from several hours to mere minutes, significantly enhancing throughput in synthetic applications.

Chemical Reactions Analysis

Substitution Reactions

The compound’s morpholine ring and carboxylate ester group enable diverse substitution reactions. Key modifications observed in research include:

Functional Group Replacement

  • R-group substitution : Studies on analogous morpholine derivatives demonstrate that substituents on the phenyl ring (e.g., fluorine) influence reactivity. For example, replacing a hydroxyl group with a carboxylic acid or sulfone enhances binding affinity to molecular targets like MDM2 .

  • Core structure modifications : The patent US7659394B2 describes substituted morpholine compounds, including derivatives with pyridinyl and cyclopropyl groups, highlighting the versatility of substituent variation at the morpholine ring .

Substituent Compound Example Effect on Activity
3-fluorophenylBase compoundBaseline MDM2 binding affinity
4-hydroxylcyclohexylCompound 6 Strong H-bond with Lys94
Butanoic acidCompound 31 Improved stability
SulfoneCompound 33 Enhanced cellular potency

Biological Activity and Structural Correlations

Substitution reactions directly impact biological activity, particularly in drug discovery contexts:

MDM2 Inhibition

  • Binding affinity : Replacing the hydroxyl group with a carboxylic acid (compound 31) or sulfone (compound 33) increased MDM2 binding affinity (K_i < 1 nM) .

  • Cellular potency : Compound 33 exhibited superior IC₅₀ values in SJSA-1 osteosarcoma cell lines compared to earlier analogs .

Structural Stability

  • Decomposition rates : The carboxylic acid group in compound 31 led to higher decomposition (18% after 2 days) compared to compound 33, emphasizing the role of substituents in stability .

Key Reaction Parameters

  • Functional group replacement : Hydrolysis of the methyl ester under acidic/basic conditions could yield carboxylic acids, though this is inferred from general organic chemistry principles.

  • Enzymatic interactions : The 3-fluorophenyl group may participate in non-covalent interactions (e.g., aromatic stacking) with target proteins, as observed in MDM2 binding studies .

Research Implications

The compound’s reactivity underscores its utility in medicinal chemistry:

  • Drug design : Substitution patterns directly influence target binding and stability, critical for lead optimization .

  • Therapeutic potential : Derivatives with high MDM2 affinity (e.g., compound 33) demonstrate promise in oncology .

Scientific Research Applications

Therapeutic Applications

Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate has been identified as a compound with activity as both serotonin and noradrenaline reuptake inhibitors. This dual action makes it particularly useful in treating disorders where the regulation of monoamine transporters is crucial. Some key therapeutic applications include:

  • Urinary Disorders : The compound has shown promise in addressing urinary incontinence by modulating neurotransmitter levels that influence bladder control .
  • Pain Management : Its ability to inhibit the reuptake of serotonin and noradrenaline suggests potential applications in pain management therapies, particularly for chronic pain conditions .
  • Psychiatric Disorders : The compound may also be beneficial in treating attention deficit hyperactivity disorder (ADHD) and fibromyalgia, where neurotransmitter balance is essential for symptom management .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects and therapeutic potential of this compound:

  • Pharmacological Evaluation : A study highlighted its efficacy as an antidepressant-like agent in animal models, demonstrating significant improvements in behavioral tests that assess mood and anxiety levels .
  • Safety Profile : Research indicates that the compound exhibits a favorable safety profile with low toxicity, making it a candidate for further clinical development .
  • Comparative Studies : Comparative analyses with other morpholine derivatives have shown that this compound possesses superior binding affinity to serotonin receptors, which correlates with enhanced therapeutic efficacy .

Summary Table of Applications

Application AreaDescriptionEvidence Source
Urinary DisordersTreatment for urinary incontinence via neurotransmitter modulation
Pain ManagementPotential use in chronic pain therapies
Psychiatric DisordersPossible benefits for ADHD and fibromyalgia
Antidepressant ActivityDemonstrated antidepressant-like effects in animal models
Safety ProfileLow toxicity levels observed in pharmacological evaluations

Mechanism of Action

The mechanism of action of methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the morpholine ring provides structural stability. The ester group may undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key structural and functional differences between methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate and related compounds:

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Biological Activity/Use References
This compound Morpholine 239.25 3-fluorophenyl, methyl ester Potential neuroactive agent* N/A
Camlipixant (BLU-5937) Morpholine 529.49 Imidazo[1,2-a]pyridine, 2,6-difluoro-4-(methylcarbamoyl)phenyl, methyl ester P2X3 receptor antagonist
(2S)-2-(3-Fluorophenyl)pyrrolidine derivative Pyrrolidine 408.44 3-fluorophenyl, benzamide Not specified (research compound)
Methyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate Morpholine 353.41 6-oxo, 2,3-diphenyl, tert-butyl ester (Boc-protected) Synthetic intermediate

*Inferred from structural analogs.

Key Observations:

Core Structure Variations: The target compound and Camlipixant share a morpholine backbone, but Camlipixant incorporates an imidazopyridine ring and difluorophenyl group, enhancing its selectivity for P2X3 receptors .

Ester Groups: The methyl ester in the target compound may enhance metabolic stability compared to the tert-butyl ester in ’s diphenylmorpholine derivative .

Biological Activity :

  • Camlipixant’s 2,6-difluoro-4-(methylcarbamoyl)phenyl group is crucial for P2X3 antagonism, a mechanism explored for chronic cough treatment . The target compound lacks this pharmacophore, suggesting divergent applications.

Physicochemical Properties

  • Solubility : Camlipixant’s bulky imidazopyridine substituent may reduce aqueous solubility relative to the simpler target compound.

Biological Activity

Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, including antibacterial, antifungal, and cytotoxic activities, along with structure-activity relationships (SAR) and metabolic pathways.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a fluorophenyl group and a carboxylate ester. The presence of the fluorine atom is significant as it often enhances biological activity through increased lipophilicity and altered interaction profiles with biological targets.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus . In vitro studies have demonstrated that it exhibits significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 4 to 62.5 μg/mL, indicating effective inhibition of bacterial growth .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)
Escherichia coli32
Staphylococcus aureus16

Antifungal Activity

In addition to its antibacterial effects, the compound has shown promising antifungal activity. The antifungal screening revealed effective inhibition against common fungal pathogens, supporting its potential use in treating fungal infections.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (μg/mL)
Candida albicans8
Aspergillus niger32

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines, including MRC-5 fibroblasts, indicated that this compound exhibits low toxicity at concentrations up to 10 μM, with cell viability remaining above 91% compared to control cultures .

Structure-Activity Relationship (SAR)

The incorporation of the fluorine atom at the para position of the phenolic ring has been shown to enhance the potency of similar compounds significantly. The SAR studies suggest that modifications on the morpholine ring can lead to variations in biological activity, emphasizing the importance of substituent positioning and electronic effects .

Metabolic Pathways

Metabolism studies indicate that this compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19. These pathways are crucial for understanding the pharmacokinetics and potential drug-drug interactions associated with this compound .

Case Studies

Recent research has highlighted the application of this compound in combination therapies for enhanced efficacy against resistant bacterial strains. A study demonstrated that when used alongside traditional antibiotics, this compound significantly reduced bacterial load in infected models .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate?

  • Methodological Answer : Chiral resolution techniques, such as asymmetric catalysis or enzymatic resolution, are critical. For morpholine derivatives, stereoselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective hydrogenation catalysts (e.g., Ru-BINAP complexes) can ensure the (2S) configuration . Post-synthesis purification via chiral HPLC (e.g., using amylose- or cellulose-based columns) validates enantiomeric excess (>98% purity) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Assign stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm the morpholine ring conformation and fluorophenyl orientation .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+^+ ion) and monitor impurities using high-resolution mass spectrometry (HRMS) .
  • X-ray crystallography : Resolve ambiguous stereochemistry by single-crystal analysis, as demonstrated for structurally related morpholine derivatives .

Q. What stability considerations are critical for storage and handling?

  • Methodological Answer : Store under inert atmosphere (N2_2 or Ar) at -20°C to prevent oxidation or hydrolysis. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways (e.g., ester hydrolysis). Monitor via HPLC-UV for degradation products .

Advanced Research Questions

Q. How can conflicting data on reaction yields in morpholine carboxylate synthesis be resolved?

  • Methodological Answer : Systematic optimization of reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches. For example, microwave-assisted synthesis may improve yields by enhancing reaction homogeneity compared to traditional reflux methods . Cross-validate results with kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps .

Q. What computational tools are suitable for predicting the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., monoamine oxidase B).
  • DFT calculations : Predict metabolic sites (e.g., ester cleavage) via Fukui indices or frontier molecular orbital analysis .
  • MD simulations : Assess conformational stability in aqueous or lipid bilayer environments (e.g., GROMACS) .

Q. How do environmental surfaces influence the compound’s degradation in laboratory settings?

  • Methodological Answer : Surface adsorption studies using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) can quantify interactions with glass, stainless steel, or polymer surfaces. Reactivity with indoor oxidants (e.g., ozone) may be tested in chamber experiments, followed by LC-MS/MS analysis of degradation byproducts (e.g., fluorophenolic acids) .

Q. What strategies address discrepancies in chiral purity assessments between labs?

  • Methodological Answer : Implement interlaboratory validation using certified reference standards. For example, compare chiral HPLC retention times with a commercially available (2S)-enantiomer standard. Statistical analysis (e.g., ANOVA) of triplicate measurements minimizes instrument variability .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported biological activity of morpholine derivatives?

  • Methodological Answer : Standardize assay conditions (e.g., cell line, incubation time, solvent controls). For in vitro studies, confirm target engagement via competitive binding assays (e.g., SPR or radioligand displacement). Meta-analysis of structure-activity relationships (SAR) across analogs can clarify substituent effects (e.g., 3-fluorophenyl vs. 4-fluorophenyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.